![molecular formula C31H33NO7 B1260466 J-104132](/img/structure/B1260466.png)
J-104132
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
J-104132, also known as L-753,037, is a potent and selective endothelin A and endothelin B receptor antagonist. This compound has shown significant pharmacological properties, making it a valuable tool in scientific research. It is known for its ability to inhibit endothelin receptors, which play a crucial role in various physiological and pathological processes .
準備方法
The synthesis of J-104132 involves several steps. The precursor alcohol is prepared by reducing 2-bromo-5-methoxybenzoic acid with a borane-dimethylsulfide complex, resulting in benzylic alcohol. This intermediate is then converted to the corresponding mesylate, which is treated with sodium bromide to yield the bromide compound . The industrial production methods for this compound are not extensively documented, but the synthetic route involves standard organic synthesis techniques.
化学反応の分析
J-104132 undergoes various chemical reactions, including epimerization in aqueous solutions. This reaction is acid-catalyzed and involves the formation of a novel enamine intermediate. The degradation of this compound does not proceed to completion, resulting in a stable equilibrium where approximately 2% of the degradate is produced . The compound is also known to inhibit endothelin-1-induced accumulation of inositol phosphates in Chinese hamster ovary cells .
科学的研究の応用
Hypertension Treatment
J-104132 has shown significant antihypertensive effects in various animal models. Studies indicate that a single oral administration of this compound can decrease blood pressure in spontaneously hypertensive rats (SHR) and salt-sensitive hypertensive rats. The antihypertensive effects were observed at doses of 3 and 10 mg/kg, with a duration of approximately 24 hours .
Table 1: Antihypertensive Effects of this compound
Study Type | Model | Dose (mg/kg) | Effect on Blood Pressure |
---|---|---|---|
Single Oral Administration | SHR | 3 | Decreased |
Single Oral Administration | SHR | 10 | Decreased |
Single Oral Administration | Dahl Salt-Sensitive Rats | 3 | Decreased |
Single Oral Administration | Dahl Salt-Sensitive Rats | 10 | Greater effect |
Endothelial Function Improvement
In diabetic models, chronic administration of this compound has been shown to improve endothelial function. In studies involving streptozotocin-induced diabetic rats, this compound treatment for four weeks significantly attenuated the impairment of endothelium-dependent relaxation induced by acetylcholine . This improvement is attributed to a decrease in superoxide anion levels, which are elevated in diabetic conditions.
Table 2: Effects of this compound on Endothelial Function
Parameter | Control Group | Diabetic Group | This compound Treated Group |
---|---|---|---|
ACh-Induced Relaxation | Normal | Impaired | Improved |
Superoxide Anion Levels | Low | High | Normalized |
Diabetes Management
This compound's role extends to managing complications associated with diabetes. The chronic administration in diabetic rat models resulted in a significant decrease in oxidative stress markers, suggesting a protective role against vascular complications associated with diabetes .
Case Study: Chronic Administration in Diabetic Rats
- Objective: To assess the impact of this compound on endothelial dysfunction.
- Method: Diabetic rats were treated with this compound (10 mg/kg daily for four weeks).
- Results: Significant improvement in endothelial function was observed, alongside reduced oxidative stress markers.
Pharmacological Properties
This compound is characterized by its ability to block both ETA and ETB receptors effectively. This dual action enhances its pharmacological profile, making it suitable for treating conditions where endothelin plays a critical role, such as hypertension and heart failure.
Table 3: Pharmacological Properties of this compound
Property | Value |
---|---|
Receptor Affinity | Mixed ETA/ETB antagonist |
Oral Bioavailability | High |
Duration of Action | Approximately 24 hours |
作用機序
J-104132 exerts its effects by selectively inhibiting endothelin A and endothelin B receptors. The inhibition of these receptors is reversible and competitive. In vitro studies have shown that this compound is a potent antagonist of endothelin-1-induced accumulation of inositol phosphates in Chinese hamster ovary cells expressing cloned human endothelin A receptors . The compound also inhibits endothelin-1-induced contractions in rabbit iliac artery and pulmonary artery . The molecular targets of this compound are the endothelin receptors, which are involved in various physiological and pathological processes.
類似化合物との比較
J-104132 is unique in its ability to selectively inhibit both endothelin A and endothelin B receptors. Similar compounds include bosentan, ambrisentan, and macitentan, which are also endothelin receptor antagonists. this compound has shown greater potency and selectivity in inhibiting endothelin receptors compared to these compounds . This makes this compound a valuable tool in scientific research for exploring the therapeutic potential of endothelin receptor antagonists.
特性
分子式 |
C31H33NO7 |
---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36) |
InChIキー |
IUHMIOAKWHUFKU-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |
同義語 |
2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic J 104132 J-104132 L 753037 L-753,037 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。